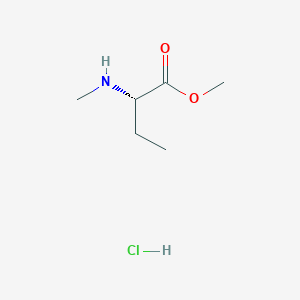

methyl (2S)-2-(methylamino)butanoate hydrochloride

Description

Methyl (2S)-2-(methylamino)butanoate hydrochloride is a chiral amino acid ester derivative characterized by a methyl ester group, a methylamino substituent at the second carbon of the butanoate backbone, and a hydrochloride salt. This compound is synthesized via reductive amination or protective group strategies, as seen in recent patent literature (e.g., EP 4,374,877 A2) . Its stereochemistry (2S configuration) is critical for applications in pharmaceuticals and asymmetric synthesis. Key spectral data include $ ^1H $-NMR signals at δ 9.00 (broad singlet, NH) and 3.79 ppm (singlet, methyl ester), as reported in its dimethyl-substituted analog .

Properties

IUPAC Name |

methyl (2S)-2-(methylamino)butanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-5(7-2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJIUMAOMSETO-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136120-69-9 | |

| Record name | methyl (2S)-2-(methylamino)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(methylamino)butanoate hydrochloride typically involves the reaction of (S)-2-aminobutanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of methyl (2S)-2-(methylamino)butanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(methylamino)butanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Building Block : Methyl (2S)-2-(methylamino)butanoate hydrochloride serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and condensations.

2. Biochemical Studies

- Enzyme Kinetics : The compound is utilized as a substrate in enzyme kinetics studies, helping researchers understand enzyme activity and metabolic pathways. For instance, it has been used to investigate the kinetics of enzymes involved in amino acid metabolism.

- Pharmacological Research : Its interaction with biological targets has been studied, revealing potential therapeutic applications. For example, it has shown promise in modulating pathways related to cancer cell proliferation.

3. Pharmaceutical Development

- Intermediate for Drug Synthesis : Methyl (2S)-2-(methylamino)butanoate hydrochloride is employed as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential as anti-cancer agents and in treating metabolic disorders.

Case Study 1: In Vitro Cancer Research

A study investigated the effects of methyl (2S)-2-(methylamino)butanoate hydrochloride on specific cancer cell lines. Results indicated that the compound could induce apoptosis through specific signaling pathways, suggesting its potential role in cancer therapy.

Case Study 2: Enzyme Interaction Studies

Research focused on the compound's interaction with a particular enzyme revealed that it acts as a competitive inhibitor. This finding is crucial for developing targeted therapies that exploit this mechanism to regulate metabolic processes.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl (2S)-2-(methylamino)butanoate hydrochloride | Contains a methylamino group | Versatile building block for complex organic synthesis |

| Ethyl (2S)-2-(methylamino)butanoate hydrochloride | Ethyl group instead of methyl | Different reactivity profile compared to methyl derivative |

| Benzyl (3-methyl-2-(methylamino)butanoate hydrochloride | Benzyl group addition | Enhanced biological activity due to structural complexity |

Mechanism of Action

The mechanism of action of methyl (2S)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active products. The exact molecular targets and pathways depend on the specific context of its application, such as its role in metabolic processes or its use in drug development .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to analogs with variations in substituents, stereochemistry, or backbone length. Key examples include:

Notes:

Biological Activity

Methyl (2S)-2-(methylamino)butanoate hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its chemical properties, biological mechanisms, and applications based on diverse research findings.

Methyl (2S)-2-(methylamino)butanoate hydrochloride is a hydrochloride salt of an amino acid derivative. The presence of the hydrochloride group enhances its solubility in water, which is crucial for biological applications. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile compound in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClN₁O₂ |

| Molecular Weight | 163.64 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 10.5 |

The biological activity of methyl (2S)-2-(methylamino)butanoate hydrochloride is primarily attributed to its interaction with specific molecular targets. This compound can act as a substrate for various enzymes, influencing biochemical pathways and cellular processes. For instance, it has been shown to modulate enzyme kinetics and participate in metabolic pathways relevant to neurotransmitter synthesis.

Enzyme Interaction : The methylamino group can engage in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity to target enzymes. This property is critical for its role as a substrate in biochemical assays.

Biological Activity

Research has demonstrated that methyl (2S)-2-(methylamino)butanoate hydrochloride exhibits a range of biological activities:

- Anticancer Activity : Analogues of this compound have shown potential in inhibiting tumor cell growth. For example, studies on related compounds indicate that they inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .

- Neuropharmacological Effects : Some derivatives have been investigated for their effects on neurotransmitter systems, particularly their potential to modulate calcium channels and GABA receptors, which are vital for neuronal signaling .

- Anticonvulsant Properties : Research has highlighted the anticonvulsant properties of related compounds, suggesting that methyl (2S)-2-(methylamino)butanoate hydrochloride may also exhibit similar effects by inhibiting calcium currents mediated by Cav1.2 channels .

Case Study 1: Anticancer Activity

A study conducted on the 2-desamino analogues of related compounds revealed their ability to inhibit tumor cell growth significantly. The mechanism was linked to their metabolism into polyglutamates, which are active forms that interfere with cancer cell proliferation .

Case Study 2: Neuropharmacological Research

In vivo studies demonstrated that certain derivatives could effectively reduce seizure activity in animal models. The median effective dose (ED50) was found to be around 45.6 mg/kg, indicating a promising therapeutic window for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl (2S)-2-(methylamino)butanoate hydrochloride, and how can reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via reductive amination or nucleophilic substitution. For example, a patent describes reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with methyl iodide under controlled conditions (e.g., inert atmosphere, 60°C, 27 hours), followed by purification using C18 reverse-phase chromatography (acetonitrile/water) . Key factors include stoichiometric ratios of reactants, temperature control, and inert gas use to prevent oxidation. Yield optimization requires monitoring via thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric purity of methyl (2S)-2-(methylamino)butanoate hydrochloride?

- Methodology : Use 1H-NMR to verify stereochemistry (e.g., δ 3.89–3.86 ppm for methoxy protons) and HPLC with chiral columns to confirm enantiomeric purity (>99% ee) . Mass spectrometry (LC-MS) validates molecular weight (e.g., [M+H]+ peak at m/z 166.07). Purity is assessed via elemental analysis or Karl Fischer titration .

Q. What precautions are necessary for handling methyl (2S)-2-(methylamino)butanoate hydrochloride in laboratory settings?

- Methodology : Avoid inhalation (use fume hoods) and direct skin contact (wear nitrile gloves). Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the stereochemistry of methyl (2S)-2-(methylamino)butanoate hydrochloride influence its interaction with biological targets, such as enzymes or receptors?

- Methodology : Conduct molecular docking studies to compare binding affinities of (2S) vs. (2R) enantiomers to targets like G-protein-coupled receptors (GPCRs). For example, the (2S) configuration may enhance hydrogen bonding with active-site residues, as seen in similar amino ester derivatives . Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for methyl (2S)-2-(methylamino)butanoate hydrochloride?

- Methodology : Perform hepatic microsome assays to identify metabolic pathways (e.g., ester hydrolysis by carboxylesterases). Compare with in vivo plasma stability studies in rodent models. If in vitro data overpredicts clearance, consider protein binding effects (e.g., >90% plasma protein binding) or transporter-mediated uptake .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of methyl (2S)-2-(methylamino)butanoate derivatives?

- Methodology : Synthesize analogs with modified substituents (e.g., trifluoromethyl groups at C4) and assess potency in cellular assays. For instance, fluorination increases metabolic stability by reducing CYP450-mediated oxidation . Use QSAR models to predict logP and bioavailability .

Q. What experimental approaches validate the role of methyl (2S)-2-(methylamino)butanoate hydrochloride in modulating neurotransmitter release in neuronal models?

- Methodology : Employ patch-clamp electrophysiology in primary cortical neurons to measure presynaptic Ca²⁺ influx. Pair with HPLC-MS to quantify glutamate/dopamine release. Compare with negative controls (e.g., NMDA receptor antagonists) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.